molecular formula C7H4I2N2 B2384337 1,3-Diiodoimidazo[1,5-a]pyridine CAS No. 2046954-44-1

1,3-Diiodoimidazo[1,5-a]pyridine

Cat. No. B2384337
CAS RN: 2046954-44-1
M. Wt: 369.932
InChI Key: UBJYWXFLAITORZ-UHFFFAOYSA-N
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Description

1,3-Diiodoimidazo[1,5-a]pyridine is a chemical compound with the molecular formula C7H4I2N2 . It has a unique chemical structure and versatility, which has attracted growing attention due to its optical behaviors and biological properties .


Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridines has been a subject of intense research for numerous decades . A transition-metal-free sp3 C–H amination reaction has been established for imidazo[1,5-a]pyridine synthesis employing molecular iodine from 2-pyridyl ketones and alkylamines . In the presence of sodium acetate (NaOAc), the I2-mediated oxidative annulations of readily available substrates produced a variety of imidazo[1,5-a]pyridine derivatives efficiently in a one-pot manner .


Molecular Structure Analysis

The molecular structure of 1,3-Diiodoimidazo[1,5-a]pyridine is characterized by its unique fused bicyclic 5,6 heterocycle . The structure of the compound can be determined by single-crystal X-ray diffraction analysis .


Chemical Reactions Analysis

Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . It has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . The choice of ligand facilitated the oxidative addition and reductive-elimination steps of the catalytic cycle of transition metal-catalyzed cross-coupling reactions .


Physical And Chemical Properties Analysis

1,3-Diiodoimidazo[1,5-a]pyridine is a white to brown solid with a molecular weight of 369.93 .

Scientific Research Applications

Materials Science and Optoelectronics

1,3-Diiodoimidazo[1,5-a]pyridine exhibits luminescent properties, making it valuable for optoelectronic devices. Researchers have explored its use in organic light-emitting diodes (OLEDs), solar cells, and other light-emitting applications .

Chemical Biology and Sensors

The compact shape and remarkable photophysical properties of 1,3-diiodoimidazo[1,5-a]pyridine make it an excellent candidate for cell membrane probes. It has been employed in chemical biology studies, including cell imaging and tracking .

Anti-Cancer Drug Development

Studies have explored the potential of 1,3-diiodoimidazo[1,5-a]pyridine derivatives as anti-cancer agents. Their structural features and interactions with biological targets offer promise for developing new therapies .

Confocal Microscopy and Imaging

Due to its fluorescence properties, 1,3-diiodoimidazo[1,5-a]pyridine has been used as an emitter in confocal microscopy. Its ability to selectively label cellular components aids in visualizing biological processes .

Synthetic Methodologies

Researchers have developed various synthetic routes to access 1,3-diiodoimidazo[1,5-a]pyridine from readily available starting materials. These methodologies facilitate its incorporation into diverse applications .

Safety And Hazards

The safety data sheet for 1,3-Diiodoimidazo[1,5-a]pyridine suggests avoiding contact with skin and eyes, and avoiding breathing mist, gas, or vapors . Personal protective equipment should be used, and adequate ventilation should be ensured .

Future Directions

Imidazo[1,5-a]pyridine derivatives have great potential in several research areas, from materials science to the pharmaceutical field . In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .

properties

IUPAC Name

1,3-diiodoimidazo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4I2N2/c8-6-5-3-1-2-4-11(5)7(9)10-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBJYWXFLAITORZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C(N2C=C1)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4I2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Diiodoimidazo[1,5-a]pyridine

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